molecular formula C18H16F2N2O3S2 B2874760 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide CAS No. 922468-78-8

4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2874760
CAS No.: 922468-78-8
M. Wt: 410.45
InChI Key: JMACANOOYOZTMY-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound of significant interest in medicinal chemistry and antibacterial research. With the molecular formula C 19 H 17 F 2 N 2 O 3 S 2 , this butanamide derivative features a 4,6-difluorobenzo[d]thiazol-2-yl group linked to a 4-(benzylsulfonyl)butanamide chain. The incorporation of both a benzothiazole ring and a sulfonyl group is a strategic design, as these motifs are frequently found in compounds with demonstrated biological activity . The benzo[d]thiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties. The specific inclusion of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a common tactic in lead optimization, as fluorine can profoundly influence a molecule's potency, metabolic stability, and membrane permeability . Furthermore, the benzylsulfonyl moiety is a key functional group that can contribute to a molecule's electronic properties and its ability to interact with biological targets . While the specific mechanism of action for this compound requires further experimental investigation, research on closely related N-(benzo[d]thiazol-2-yl)benzamide and sulfonamide hybrids provides strong context for its potential research value. Such analogs have been identified as potent, state-dependent antagonists and negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC) . Concurrently, molecular hybrids combining thiazole and sulfonamide groups have shown emergent and potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including problematic ESKAPE pathogens . The presence of these key pharmacophores suggests that 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is a promising candidate for researchers exploring new chemical tools in neuroscience or for developing novel antibacterial agents to combat multidrug-resistant bacterial strains.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S2/c19-13-9-14(20)17-15(10-13)26-18(22-17)21-16(23)7-4-8-27(24,25)11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMACANOOYOZTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common approach is to start with 4,6-difluorobenzo[d]thiazol-2-ylamine as the precursor. The sulfonyl group can be introduced through a sulfonylation reaction using benzyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The fluorine atoms can be reduced to hydrogen atoms, altering the compound's properties.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of compounds with reduced fluorine content.

  • Substitution: : Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure makes it a candidate for studying biological interactions and pathways.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological receptors or enzymes.

  • Industry: : Application in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Thiazolidinedione vs. Sulfonylated Butanamide

  • In contrast, the target compound’s benzylsulfonyl-butanamide moiety introduces a sulfone group, enhancing hydrophobicity and possibly improving membrane permeability.
  • Sulfonyl Group Role: Sulfonyl groups (as in and ) are known to stabilize protein-ligand interactions via polar contacts. Compounds in with 4-(4-X-phenylsulfonyl)phenyl groups showed tautomerism-dependent activity, suggesting the target’s benzylsulfonyl group may influence conformational stability .

Physicochemical and Spectral Properties

  • IR/NMR Trends :

    • The target compound’s IR spectrum would likely show C=O (amide, ~1660–1680 cm⁻¹), S=O (sulfonyl, ~1150–1300 cm⁻¹), and C-F (benzothiazole, ~1100 cm⁻¹) stretches, aligning with GB18’s reported peaks .
    • In GB18, ¹H NMR signals for benzothiazole protons appear at δ 7.8–8.1 ppm, while fluorinated aromatic protons resonate downfield (δ 8.3–8.5 ppm) . The target’s 4,6-difluoro substituents would produce similar deshielding effects.
  • HPLC and Solubility: GB18’s HPLC retention time (3.34 min) correlates with moderate polarity, whereas nitro-substituted analogs (e.g., 4k) exhibit longer retention due to increased hydrophobicity . The target’s benzylsulfonyl group may extend retention time compared to non-sulfonylated analogs.

Biological Activity

4-(Benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anticonvulsant effects. The exploration of this compound's biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C25H22F2N2O3S2
  • Molecular Weight : 500.58 g/mol
  • Physical Appearance : White to off-white powder
  • Melting Point : 214-215°C
  • Solubility : Low solubility in dimethyl sulfoxide (0.1 mg/mL)

Biological Activity Overview

The biological activity of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide has been investigated through various studies highlighting its antifungal and anticancer properties.

Antifungal Activity

Research indicates that this compound exhibits selective inhibitory effects against several fungal strains:

  • Candida albicans
  • Candida parapsilosis
  • Aspergillus fumigatus

These findings suggest its potential as an antifungal agent, particularly in treating infections caused by these pathogens.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various human cancer cell lines:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HepG2 (liver cancer)

In vitro studies have shown that 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide induces apoptosis in these cancer cells, indicating its potential as an anticancer therapeutic agent.

The mechanism of action for this compound involves its interaction with specific biological targets. Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are crucial in gene regulation and cancer progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals the unique properties of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide:

Compound NameStructural FeaturesUnique Properties
N-benzyl-4-fluorobenzenesulfonamideContains a fluorobenzenesulfonamide groupLacks the butanamide backbone
N-benzyl-4-(benzothiazol-2-yl)butanamideContains a benzothiazole moietyPotentially lower biological activity
N-benzyl-4-(chlorobenzenesulfonyl)butanamideContains a chlorobenzenesulfonamide groupMay exhibit different reactivity due to chlorine presence
N-benzyl-4-(methylbenzenesulfonyl)butanamideContains a methyl group instead of fluorineAlters electronic properties compared to fluorine

This table illustrates how the unique combination of functional groups in 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide enhances its biological activity while providing potential for further modifications in drug design.

Case Studies and Research Findings

Several studies have documented the efficacy of related benzothiazole derivatives in various biological assays:

  • Antitumor Activity : A study evaluated new derivatives with similar structures against human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxicity and potential for development as antitumor agents .
  • Antimicrobial Testing : Benzothiazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria using broth microdilution methods .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that certain benzothiazole derivatives significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .

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